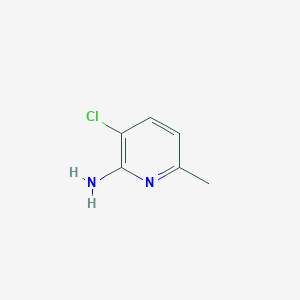

3-Chloro-6-methylpyridin-2-amine

描述

3-Chloro-6-methylpyridin-2-amine (CAS 56960-77-1) is a halogenated pyridine derivative with the molecular formula C₆H₇ClN₂ and a molecular weight of 142.59 g/mol . It features a chloro substituent at the 3-position and a methyl group at the 6-position of the pyridine ring. This compound is of interest in medicinal and agrochemical research due to the electronic and steric effects imparted by its substituents, which influence reactivity, solubility, and biological activity. Synonyms include 2-Amino-3-chloro-6-methylpyridine and 3-Chloro-6-methyl-pyridin-2-ylamine .

属性

IUPAC Name |

3-chloro-6-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYGISRCZJFHRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482437 | |

| Record name | 3-Chloro-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56960-77-1 | |

| Record name | 3-Chloro-6-methyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56960-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methylpyridin-2-amine typically involves the chlorination of 6-methylpyridin-2-amine. One common method is the reaction of 6-methylpyridin-2-amine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of impurities and optimizing the overall efficiency of the process.

化学反应分析

Types of Reactions: 3-Chloro-6-methylpyridin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products:

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Formation of 3-chloro-6-carboxypyridin-2-amine.

Reduction: Formation of this compound from nitro derivatives.

科学研究应用

Pharmaceutical Development

Key Applications:

- Drug Synthesis: 3-Chloro-6-methylpyridin-2-amine serves as a critical intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have been explored for their potential therapeutic effects against various diseases, including cancer and inflammation .

Case Studies:

- A study highlighted the use of this compound in synthesizing novel neuroprotective agents. The synthesized derivatives exhibited enhanced efficacy in preclinical models of neurodegenerative diseases, demonstrating the compound's potential in drug development .

Agricultural Chemicals

Key Applications:

- Agrochemical Formulation: This compound is utilized in the formulation of herbicides and fungicides, contributing to improved crop protection and yield. Its chemical properties enhance the effectiveness of these agrochemicals against pests and diseases .

Case Studies:

- Research demonstrated that formulations containing this compound showed increased resistance to fungal pathogens in crops, leading to higher agricultural productivity. Field trials indicated a significant reduction in crop loss due to disease when using these formulations compared to controls .

Material Science

Key Applications:

- Advanced Materials Development: The compound is employed in creating specialized polymers and coatings that exhibit enhanced durability and chemical resistance. Its unique structural features enable the production of materials with desirable mechanical properties .

Case Studies:

- Investigations into polymer composites incorporating this compound revealed improvements in thermal stability and mechanical strength. These materials have potential applications in automotive and aerospace industries where high-performance materials are required .

Biochemical Applications

Key Applications:

- Enzyme Inhibition Studies: The compound is used to study enzyme inhibitors and other biochemical pathways, aiding researchers in understanding disease mechanisms and developing targeted therapies .

Case Studies:

- A significant study focused on the interaction of this compound with specific enzymes involved in metabolic pathways related to cancer progression. The findings suggested that certain derivatives could effectively inhibit these enzymes, offering new avenues for cancer treatment .

Research Reagents

Key Applications:

- Organic Synthesis: As a building block in organic synthesis, this compound is utilized for preparing complex molecules, facilitating innovative research across various chemistry disciplines .

Case Studies:

- In laboratory settings, this compound has been employed as a reagent for synthesizing heterocyclic compounds with potential pharmaceutical applications. Its versatility allows researchers to explore a wide range of chemical reactions and syntheses .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Outcomes |

|---|---|---|

| Pharmaceutical | Drug synthesis for neurological disorders | Enhanced efficacy in preclinical models |

| Agricultural Chemicals | Herbicides and fungicides | Increased crop yield and disease resistance |

| Material Science | Polymers and coatings | Improved thermal stability and mechanical strength |

| Biochemical Research | Enzyme inhibition studies | Potential new cancer treatments identified |

| Organic Synthesis | Building block for complex molecules | Facilitated innovative research in synthetic chemistry |

作用机制

The mechanism of action of 3-Chloro-6-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The chloro and methyl groups on the pyridine ring can influence the compound’s binding affinity and selectivity towards its molecular targets.

相似化合物的比较

Structural Isomers and Substituent Variations

The following table summarizes key structural analogs and their properties:

Key Observations :

- Positional Isomerism : The chloro and methyl groups' positions (e.g., 3-Chloro-6-methyl vs. 6-Chloro-2-methyl) alter electronic distribution and steric hindrance, impacting intermolecular interactions and crystal packing .

- Substituent Effects: Trifluoromethyl (CF₃): Increases lipophilicity (LogP ≈ 2.21 for methyl vs. higher for CF₃), enhancing membrane permeability . Nitro (NO₂): Introduces electron-withdrawing effects, making the compound more reactive in substitution reactions . Methoxy (OCH₃): Enhances solubility in polar solvents due to hydrogen bonding .

Physicochemical Properties

- LogP Values :

- Hydrogen Bonding: The amino group in this compound participates in N–H⋯N and N–H⋯Cl interactions, influencing crystal packing and stability .

生物活性

3-Chloro-6-methylpyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C6H7ClN2, features a pyridine ring substituted with a chlorine atom at the 3-position and a methyl group at the 6-position. This specific arrangement contributes to its unique biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

- Inhibition of Dihydroorotate Dehydrogenase (DHODH) : This enzyme is crucial for pyrimidine synthesis, which is essential for nucleic acid and glycoprotein biosynthesis. Inhibition of DHODH has implications in treating autoimmune diseases and cancer .

- Antimicrobial Activity : The compound exhibits antibacterial properties against Gram-positive bacteria, with studies indicating its effectiveness in inhibiting biofilm formation .

Case Studies

- Antimicrobial Efficacy : In a study examining various pyridine derivatives, this compound showed significant antimicrobial activity, particularly against Staphylococcus aureus and Enterococcus species, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .

- Bioconversion Studies : Research involving Burkholderia sp. MAK1 demonstrated that this compound could be bioconverted into hydroxylated derivatives, which might enhance its biological activity. The conversion yield was reported at approximately 34% for the product 6-amino-5-chloro-pyridin-3-ol .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of various pharmaceuticals targeting neurological disorders and cancer therapies. Its role as an intermediate allows for the development of compounds with enhanced therapeutic effects.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| N-(3-chloro-2-pyridyl)acetamide | Lacks methyl group at position 6 | Moderate antibacterial activity |

| N-(6-methylpyridin-2-yl)acetamide | Lacks chloro group at position 3 | Lower efficacy against biofilms |

| N-(3-bromo-6-methylpyridin-2-yl)acetamide | Contains bromo instead of chloro | Disrupted orientation affects metabolism |

常见问题

Basic Research Question

- NMR Spectroscopy :

- H NMR : Peaks at δ 5.02 ppm (NH), δ 6.62–7.98 ppm (pyridine protons) confirm the amine and aromatic moieties .

- C NMR : Signals for Cl-substituted carbons (~125–140 ppm) and methyl groups (~20 ppm) validate the structure.

- Elemental Analysis : Matches calculated vs. experimental values (e.g., C: 46.71% vs. 46.47%; N: 21.79% vs. 21.85%) to confirm purity .

- X-ray Crystallography : Resolves intramolecular N–H⋯Cl and intermolecular Cl⋯Cl interactions (3.278 Å), critical for understanding packing motifs .

How can computational methods predict the electronic properties and reactivity of this compound?

Advanced Research Question

Density-functional theory (DFT) calculations using functionals like B3LYP/6-311+G(d,p) model:

- Electron Density Distribution : Identifies electrophilic regions (e.g., Cl and NH groups) susceptible to nucleophilic attack.

- Local Kinetic-Energy Density : Correlates with reaction barriers for substitution or oxidation pathways .

- HOMO-LUMO Gaps : Predicts charge-transfer behavior (e.g., HOMO localized on the amine, LUMO on the pyridine ring) for catalytic or photochemical applications .

What challenges arise in crystallographic studies of halogenated pyridinamines, and how are they addressed?

Advanced Research Question

- Disorder in Crystal Lattices : Chlorine and methyl groups may cause positional disorder. Mitigated by low-temperature data collection (e.g., 100 K) and refinement with SHELXL .

- Weak Hydrogen Bonds : N–H⋯N interactions (2.8–3.0 Å) require high-resolution data (≤0.8 Å) for accurate modeling .

- Halogen Interactions : Cl⋯Cl contacts (~3.3 Å) influence crystal packing; Hirshfeld surface analysis quantifies their contribution to stability .

How do structural modifications (e.g., halogen substitution) affect the biological activity of pyridinamine derivatives?

Advanced Research Question

- Halogen Effects : Chlorine at the 3-position enhances lipophilicity (logP ~1.5) and membrane permeability compared to fluoro or methyl analogs .

- Bioisosterism : Replacing Cl with iodine (e.g., 3-iodo derivatives) increases steric bulk, altering binding affinity in enzyme inhibition assays .

- Structure-Activity Relationships (SAR) : Methyl groups at the 6-position improve metabolic stability in vitro (e.g., t > 2 hours in microsomal assays) .

What strategies are employed to resolve conflicting spectral data in structural elucidation?

Advanced Research Question

- Multi-Technique Validation : Cross-referencing NMR, IR, and high-resolution mass spectrometry (HRMS) data resolves ambiguities (e.g., distinguishing NH from OH groups).

- Dynamic NMR : Variable-temperature H NMR detects tautomerism or rotational barriers in amine derivatives .

- Computational IR Simulation : Matches DFT-calculated vibrational frequencies (e.g., N–H stretches at ~3400 cm) with experimental FTIR spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。